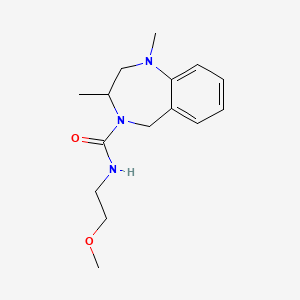
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide, also known as FMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMP belongs to the class of compounds known as sulfonamides, which are widely used in medicine due to their antibacterial and anticonvulsant properties. However, FMP has a unique chemical structure that sets it apart from other sulfonamides, making it a promising candidate for further research.
Mechanism of Action
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide exerts its effects through inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a role in promoting tumor growth and survival. By inhibiting CAIX, this compound can disrupt the tumor microenvironment and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have anticonvulsant and analgesic effects. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide is its unique chemical structure, which sets it apart from other sulfonamides and makes it a promising candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some lab experiments. Additionally, further research is needed to fully understand the potential side effects and toxicity of this compound.
Future Directions
There are many potential future directions for research involving 3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide. One area of interest is the development of this compound-based therapies for inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of this compound-based therapies for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Overall, this compound is a promising compound that has the potential to be developed into a valuable therapeutic agent in the future.
Synthesis Methods
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide can be synthesized through a multi-step process involving the reaction of 3-fluorobenzoyl chloride with N-methyl-N-methylsulfonylpropanamide in the presence of a base such as sodium hydroxide. The resulting compound can be purified using techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide has been studied for its potential as a therapeutic agent in various fields of medicine. One area of research involves its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response that can contribute to chronic inflammation. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research involves this compound's potential as an anticancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.
Properties
IUPAC Name |
3-(3-fluorophenyl)-N-methyl-N-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-13(17(2,15)16)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFAARYXRIOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC(=CC=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

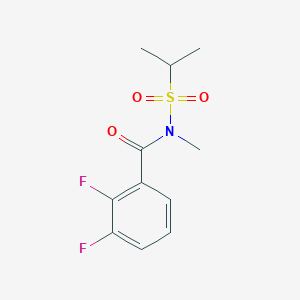
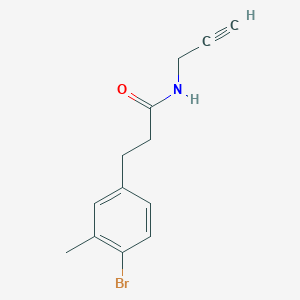
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
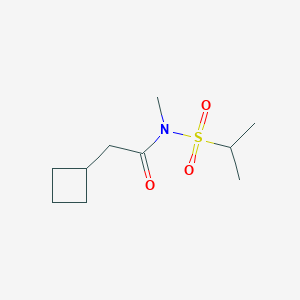


![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)
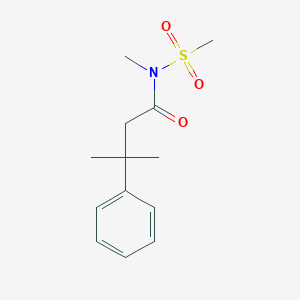

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

